molecular formula C20H18ClN5OS B2481536 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1171341-82-4

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2481536
CAS No.: 1171341-82-4
M. Wt: 411.91
InChI Key: DSQLNQMQWDCMFF-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18ClN5OS and its molecular weight is 411.91. The purity is usually 95%.
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Scientific Research Applications

Glycine Transporter 1 Inhibition

  • A related compound, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, was identified as a potent glycine transporter 1 (GlyT1) inhibitor, suggesting possible applications in neurological disorders (Yamamoto et al., 2016).

Insecticidal and Fungicidal Activities

  • Novel compounds structurally similar to the one have been synthesized and evaluated for insecticidal and fungicidal activities. These studies indicate potential applications in agriculture (Zhu et al., 2014); (Liu et al., 2018).

Antimicrobial Activity

NK-1 Antagonist Activity

  • Research involving regioselective pyridine metallation chemistry has led to the development of compounds with NK-1 antagonist activity, which might be relevant in pain management and psychiatric disorders (Jungheim et al., 2006).

Fungicidal Applications

  • Structurally related compounds have been investigated for their fungicidal applications, suggesting potential use in crop protection (Masatsugu et al., 2010).

Neuroinflammation Imaging

  • Derivatives of the compound have been synthesized for potential use as PET agents in imaging of IRAK4 enzyme in neuroinflammation, indicating applications in neurological research (Wang et al., 2018).

Pesticide Development

  • Accidental discovery during synthesis around a commercialized insecticide led to novel compounds with potential as pesticides (Liu et al., 2023).

Antibacterial Agents

  • Novel analogs were designed and synthesized, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Molluscicidal Properties

  • The study of thiazolo[5,4-d]pyrimidines revealed molluscicidal properties, suggesting applications in controlling snail populations in agricultural or aquatic environments (El-bayouki & Basyouni, 1988).

Mycobacterium tuberculosis GyrB Inhibitors

  • Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, similar in structure, were synthesized as novel Mycobacterium tuberculosis GyrB inhibitors (Jeankumar et al., 2013).

Synthesis and Characterization

  • Studies have focused on the synthesis and characterization of similar 'research chemicals', providing insights into their structural and chemical properties (McLaughlin et al., 2016).

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-ethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5OS/c1-3-26-16(8-10-23-26)19(27)25(12-14-5-4-9-22-11-14)20-24-17-13(2)6-7-15(21)18(17)28-20/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQLNQMQWDCMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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